molecular formula C8H10N4S B15276969 1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine

1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B15276969
M. Wt: 194.26 g/mol
InChI Key: IPABGEDOVQHUPU-UHFFFAOYSA-N
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Description

1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a thiophene ring and a triazole ring Thiophene is a five-membered ring containing sulfur, while triazole is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of thiophene derivatives with triazole precursors. One common method involves the condensation of 2-thiopheneethylamine with triazole derivatives under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound can also modulate signaling pathways by interacting with receptors or kinases .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine
  • 2-(thiophen-2-yl)-1H-indole derivatives
  • Thiophene-linked 1,2,4-triazoles

Uniqueness

This compound stands out due to its unique combination of thiophene and triazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

1-(2-thiophen-2-ylethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H10N4S/c9-8-10-6-12(11-8)4-3-7-2-1-5-13-7/h1-2,5-6H,3-4H2,(H2,9,11)

InChI Key

IPABGEDOVQHUPU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCN2C=NC(=N2)N

Origin of Product

United States

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